molecular formula C19H20N2O3 B12940045 Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-77-5

Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-

Cat. No.: B12940045
CAS No.: 651748-77-5
M. Wt: 324.4 g/mol
InChI Key: PPUVPPUMNSPPBI-UHFFFAOYSA-N
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Description

3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The isopropylphenyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a suitable catalyst like aluminum chloride. Finally, the benzoic acid moiety can be attached through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3-Methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
  • 3-(3-(3-Ethylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
  • 3-(3-(3-Propylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from its methyl, ethyl, and propyl analogs.

Properties

CAS No.

651748-77-5

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-[2-oxo-3-(3-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H20N2O3/c1-13(2)14-5-3-7-16(11-14)20-9-10-21(19(20)24)17-8-4-6-15(12-17)18(22)23/h3-8,11-13H,9-10H2,1-2H3,(H,22,23)

InChI Key

PPUVPPUMNSPPBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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